POLRMT Incorporation Kinetics: 5-Azido-C3-UTP Exhibits Near-Native Substrate Efficiency (1.32× Difference vs. UTP)
In a primer extension assay using human mitochondrial RNA polymerase (POLRMT), the incorporation rate of 5-azido-C3-UTP (the triphosphate form of 5-(3-azidopropyl)uridine) was compared directly to natural UTP via Michaelis-Menten kinetics analysis. Natural UTP exhibited only a 1.32-fold higher incorporation efficiency relative to the azide-modified analog, indicating that the C5-azidopropyl modification imposes minimal steric or electronic penalty on polymerase active site recognition [1]. This kinetic tolerance contrasts with bulkier modifications that can reduce incorporation efficiency by 5- to 10-fold or more, establishing 5-(3-azidopropyl)uridine as a high-fidelity substrate for enzymatic RNA labeling applications.
| Evidence Dimension | Enzymatic incorporation efficiency (POLRMT-catalyzed) |
|---|---|
| Target Compound Data | 5-Azido-C3-UTP incorporation rate (Vmax/Km equivalent) |
| Comparator Or Baseline | Natural UTP incorporation rate (Vmax/Km equivalent) |
| Quantified Difference | Natural UTP incorporation is 1.32× faster than 5-azido-C3-UTP |
| Conditions | Primer extension assay with POLRMT; Cy3-labeled RNA substrate annealed to DNA template; Michaelis-Menten kinetics with 'running start' approach |
Why This Matters
The minimal 1.32× efficiency penalty ensures that 5-(3-azidopropyl)uridine can be substituted for natural UTP in transcription reactions without significant yield reduction, making it a practical choice for high-throughput RNA labeling workflows.
- [1] Stapon A, Garcia-Diaz M. Mitochondrial Transcription: A click-chemistry derived detection methodology forgoing the use of radiation in in vitro analyses. Mitochondrion. 2026 Jan;86:102083. View Source
